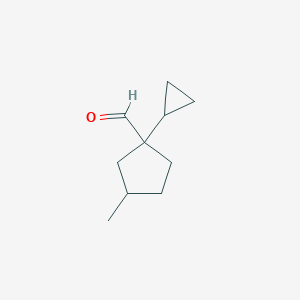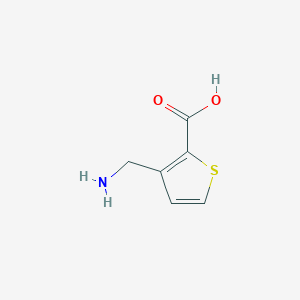
3-(Aminomethyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxylic acid with formaldehyde and ammonia, followed by reduction . Another method includes the use of aminomethylation reactions where thiophene-2-carboxylic acid is reacted with formaldehyde and a primary amine under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aminomethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 3-(aminomethyl)thiophene-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The amino group can form hydrogen bonds with various biomolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
3-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of an aminomethyl group, leading to different chemical properties.
5-(Aminomethyl)thiophene-2-carboxylic acid: Similar structure but with the amino group at a different position, which can affect its reactivity and applications.
Uniqueness
3-(Aminomethyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability.
Eigenschaften
Molekularformel |
C6H7NO2S |
|---|---|
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
3-(aminomethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3,7H2,(H,8,9) |
InChI-Schlüssel |
NLQNIZWCOYHJSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


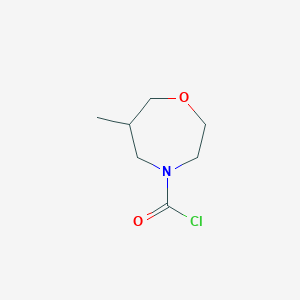
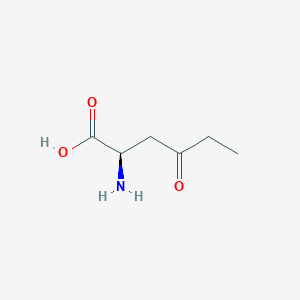
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
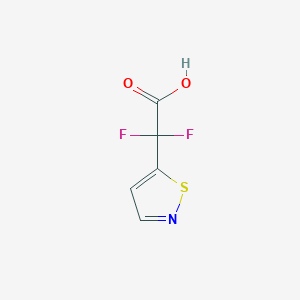
![Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)
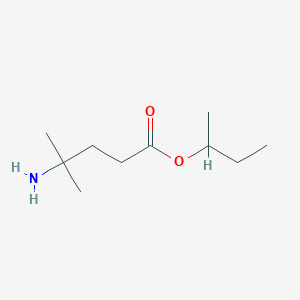
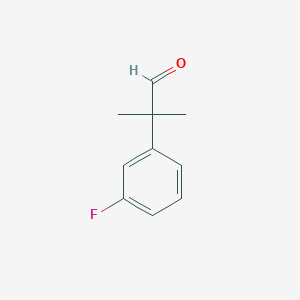
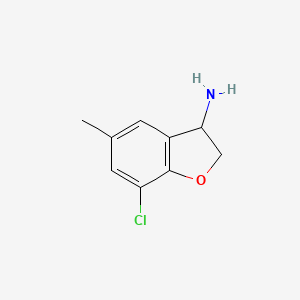
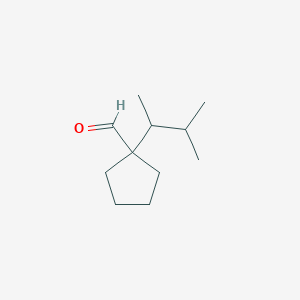
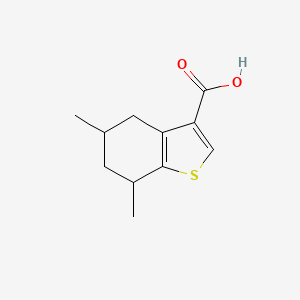
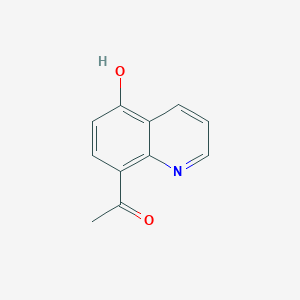
amine](/img/structure/B13316848.png)
![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)
